

Material Safety Data Sheet for 2'-Chloroacetanilide: A Technical Guide

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Compound of Interest

Compound Name: 2'-Chloroacetanilide

Cat. No.: B1203173

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For Researchers, Scientists, and Drug Development Professionals

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This document provides an in-depth technical overview of the safety, handling, and toxicological properties of **2'-Chloroacetanilide**. The information is intended to supplement standard Safety Data Sheets (SDS) by providing detailed experimental context and visual representations of toxicological pathways for a scientific audience.

Section 1: Chemical Identity and Physical Properties

This section summarizes the key identifiers and physico-chemical properties of **2'-Chloroacetanilide**.

Property	Value	Reference(s)
Chemical Name	2'-Chloroacetanilide	[1][2][3][4]
Synonyms	N-(2-Chlorophenyl)acetamide, o-Chloroacetanilide	[1][2][3]
CAS Number	533-17-5	[1][2][3]
Molecular Formula	C ₈ H ₈ ClNO	[1][2]
Molecular Weight	169.61 g/mol	[1][5]
Appearance	White to pale brown or beige crystalline powder	[1][2][6]
Melting Point	88 - 90 °C	[1]
Boiling Point	325 °C	[1]
Solubility	Practically insoluble in water. [5][7] Soluble in water.[2]	[2][5][7]
Vapor Pressure	0.0002 mmHg at 25 °C	[1]
Log P (Octanol/Water)	1.28 - 1.63	[1][5]

Note on Solubility: Contradictory information exists in the provided sources. Researchers should verify solubility in their specific solvent systems.

Section 2: Hazard Identification and GHS Classification

2'-Chloroacetanilide is considered a hazardous substance.[5][8] The primary hazards are related to irritation and skin sensitization.[2][3][8] There is limited evidence of carcinogenic effects, and it may cause sensitization by skin contact.[8]

GHS Classification	Hazard Class and Category	Hazard Statement
Skin Corrosion/Irritation	Category 2	H315: Causes skin irritation
Serious Eye Damage/Eye Irritation	Category 2	H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)	Category 3 (Respiratory system)	H335: May cause respiratory irritation

Data aggregated from GHS notifications.[5]

Summary of Toxicological Effects:

- Acute Effects: Harmful if swallowed.[8] It is irritating to the eyes, respiratory system, and skin. [2][3][8] Ingestion may cause irritation of the digestive tract.[1]
- Chronic Effects: There is concern that the material may cause cancer or mutations, but sufficient data is not available for a definitive assessment.[8] Long-term exposure to respiratory irritants can lead to airway diseases.[8]
- Skin Sensitization: The material is a skin sensitizer.[8] Contact allergies can manifest as contact eczema, which involves a cell-mediated (T lymphocyte) immune reaction of the delayed type.[8]
- Other Potential Hazards: May induce methemoglobinemia.[5]

Section 3: Toxicological Data

While specific LD50 values for **2'-Chloroacetanilide** are not readily available in the cited literature, the GHS classification indicates it is harmful if swallowed.[2][8] Animal experiments suggest that ingestion of less than 150 grams could be fatal or cause serious health damage to an individual.[8]

A study in rats indicated that intraperitoneal injection of **2'-Chloroacetanilide** at doses of 0.5, 1.0, or 1.5 mmol/kg resulted in decreased food and water intake.[5] The compound also showed relatively weak choline acetyltransferase inhibition activity.[5]

Section 4: Experimental Protocols

The following are representative protocols based on standard methodologies for assessing the toxicological endpoints associated with **2'-Chloroacetanilide**.

Protocol: Acute Oral Toxicity Assessment in Rodents (Adapted from OECD Guideline 423)

This protocol outlines the procedure for determining the acute oral toxicity of a substance like **2'-Chloroacetanilide**.

- Objective: To determine the acute toxicity and estimate the LD50 after a single oral dose.
- Test System: Healthy, young adult rats (e.g., Wistar or Sprague-Dawley strains), typically females as they are often slightly more sensitive.[\[9\]](#)[\[10\]](#) Animals are acclimatized for at least five days before dosing.[\[9\]](#)[\[10\]](#)
- Housing: Animals are housed in controlled conditions: $22 \pm 3^{\circ}\text{C}$, 30-70% humidity, and a 12-hour light/dark cycle.[\[11\]](#)
- Dose Administration:
 - Animals are fasted for at least 16 hours prior to administration, with water available ad libitum.[\[6\]](#)
 - The test substance is typically suspended in a suitable vehicle (e.g., distilled water or corn oil) and administered by oral gavage.[\[9\]](#)[\[10\]](#) The volume should not exceed 2 mL/100g body weight for aqueous solutions.[\[11\]](#)
 - A stepwise procedure is used, starting with a dose of 2000 mg/kg body weight in a group of 3 animals.[\[6\]](#)[\[9\]](#)
- Observations:
 - Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, respiration, autonomic, and CNS activity), and changes in behavior.[\[6\]](#)

- Observations are conducted several times on the day of administration and at least once daily for 14 days thereafter.[6][9]
- Body weight is recorded before dosing, weekly, and at the end of the study.[6]
- Pathology: At the end of the 14-day observation period, all surviving animals are euthanized and subjected to a gross necropsy.[6]
- Endpoint: The LD50 is determined based on the mortality observed across different dose groups, classifying the substance according to the GHS.

Protocol: In Vitro T-Cell Proliferation Assay for Skin Sensitization

This protocol describes a non-animal alternative method to assess the skin sensitization potential of a chemical by measuring its ability to induce T-lymphocyte proliferation.

- Objective: To determine if **2'-Chloroacetanilide** can induce the proliferation of naive T-cells, a key event in skin sensitization.[12]
- Cell Culture:
 - Dendritic cells (DCs) are generated from peripheral blood mononuclear cells (PBMCs).[13]
 - Naive T-cells (CD4+) are isolated from the same donor's PBMCs.[13]
- Antigen Presentation:
 - Immature DCs are exposed to the test chemical (**2'-Chloroacetanilide**) at various non-cytotoxic concentrations. The chemical may bind to proteins (haptentation), which are then processed by the DCs.[13][14]
 - The chemical-treated DCs are then co-cultured with the isolated naive T-cells.[13]
- Proliferation Measurement:
 - After a period of co-culture (typically 5-7 days), T-cell proliferation is measured. This is often done using assays that detect DNA synthesis, such as the incorporation of BrdU or

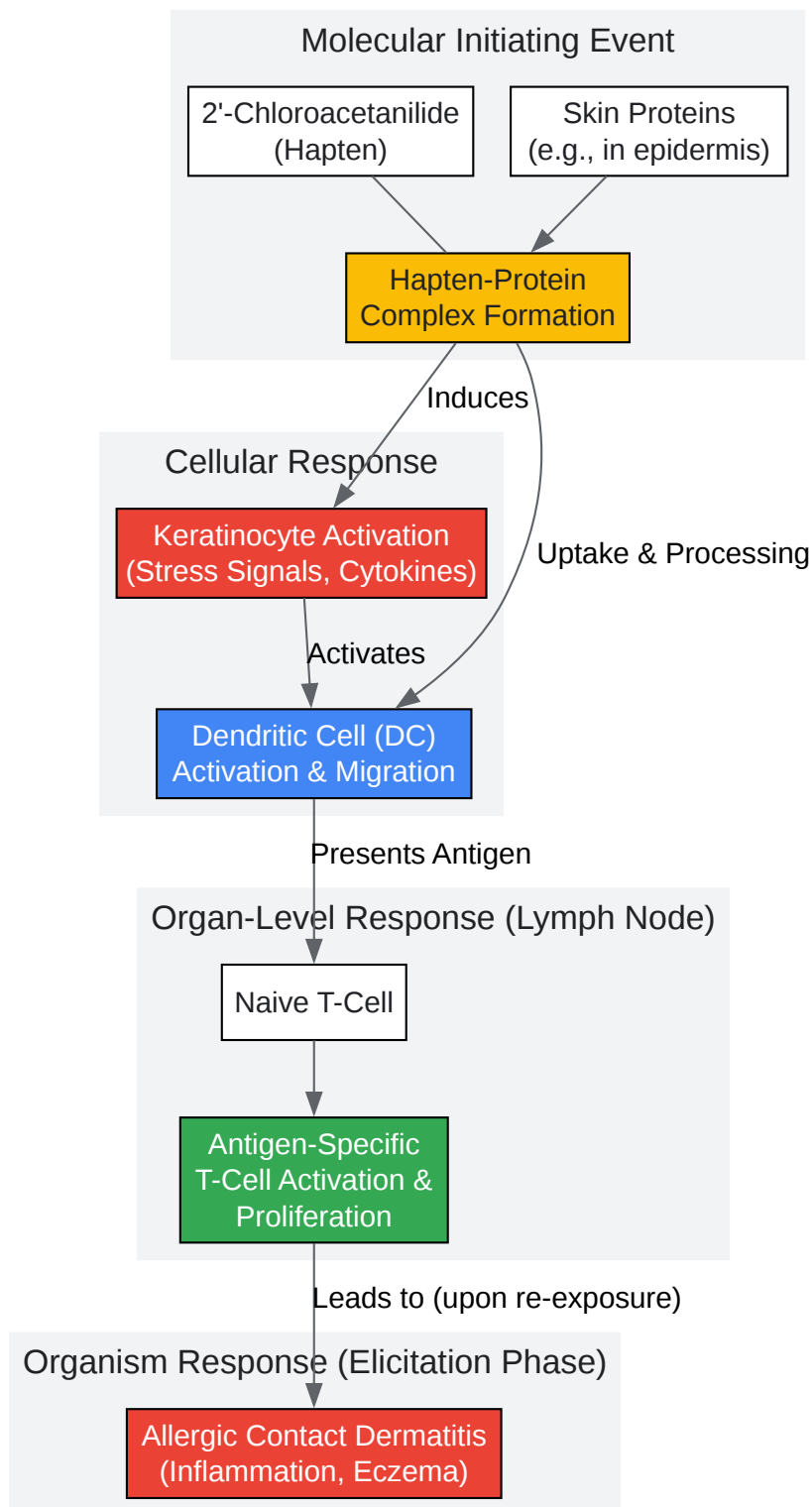
radioactive [^3H]-thymidine.[12]

- Data Analysis: An increase in T-cell proliferation in the presence of chemical-treated DCs compared to vehicle-treated controls indicates a sensitization potential.
- Confirmation: The specificity of the T-cell response can be confirmed by measuring the secretion of cytokines (e.g., IFN- γ) or by restimulating the T-cells with newly prepared haptenated DCs.[13]

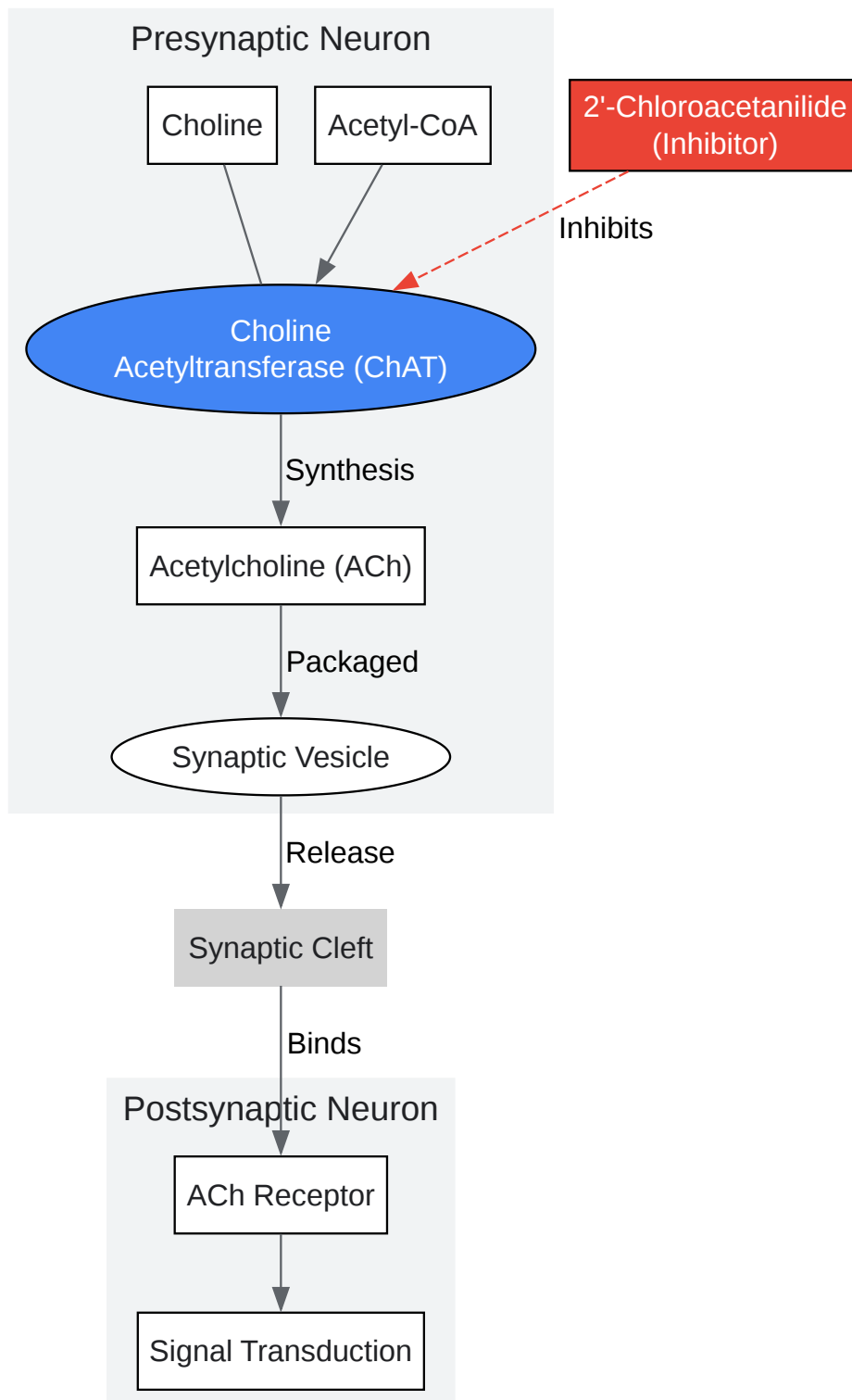
Section 5: Visualized Mechanisms and Workflows

The following diagrams illustrate key toxicological pathways and experimental workflows relevant to **2'-Chloroacetanilide**.

Adverse Outcome Pathway for Skin Sensitization



Cholinergic Synapse and ChAT Inhibition

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